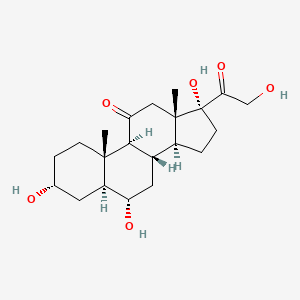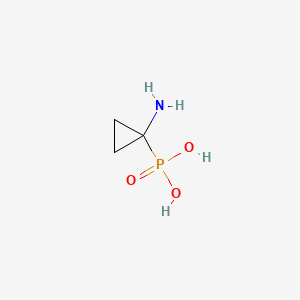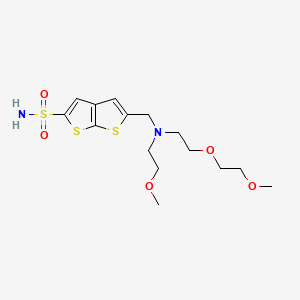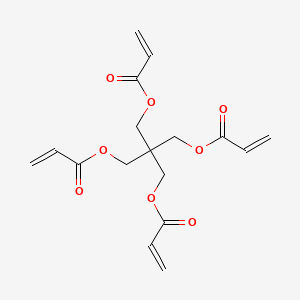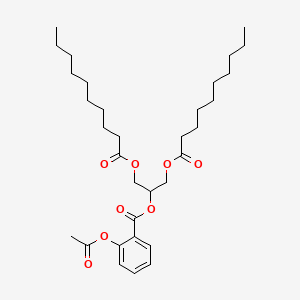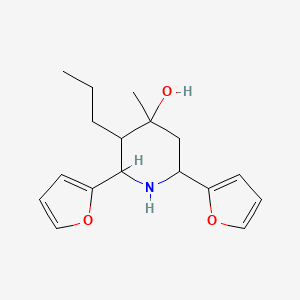
2,6-Bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol is an aralkylamine.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has identified compounds structurally related to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol, demonstrating significant cytotoxicity against human leukemic T cells. These compounds, including bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides and 4-aryl-3-arylcarbonyl-1-methyl-4-piperidinol hydrochlorides, showed cytotoxic potency exceeding that of the reference drug 5-fluorouracil. This suggests their potential as candidate anticancer agents for future development (Gul et al., 2005).
Luminescent Properties for Crystal Engineering
A study on novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, which share structural motifs with 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol, highlighted their luminescent properties. These properties suggest potential applications in crystal engineering to construct patentable crystals with interesting luminescent features (Li et al., 2015).
Selective Fluorescent Zinc(II) Sensing
Research on Schiff-base compounds related to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol demonstrated an increase in emission quantum yield by approximately 10–17 times upon the addition of Zn2+ ion, indicating their potential as selective fluorescent sensors for zinc(II), with significant implications for biological and environmental applications (Roy et al., 2009).
Solvent Properties in Ionic Liquids
Studies on piperidinium ionic liquids containing structural elements akin to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol explored their solvent properties. This research contributes to understanding the influence of functional groups on the polarity and other physical properties of ionic liquids, offering insights into their applications in chemical processes and engineering (Lee, 2011).
Anticonvulsant Activities
Further exploration into bis-Mannich bases and corresponding piperidinol hydrochlorides revealed anticonvulsant activities, indicating the potential for the development of new compounds to treat epilepsy. This research underscores the therapeutic applications of compounds structurally related to 2,6-bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol in neurology and pharmacology (Gul et al., 2007).
Propiedades
Nombre del producto |
2,6-Bis(2-furanyl)-4-methyl-3-propyl-4-piperidinol |
|---|---|
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2,6-bis(furan-2-yl)-4-methyl-3-propylpiperidin-4-ol |
InChI |
InChI=1S/C17H23NO3/c1-3-6-12-16(15-8-5-10-21-15)18-13(11-17(12,2)19)14-7-4-9-20-14/h4-5,7-10,12-13,16,18-19H,3,6,11H2,1-2H3 |
Clave InChI |
KRWCRLSHEPHBQC-UHFFFAOYSA-N |
SMILES |
CCCC1C(NC(CC1(C)O)C2=CC=CO2)C3=CC=CO3 |
SMILES canónico |
CCCC1C(NC(CC1(C)O)C2=CC=CO2)C3=CC=CO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



